5-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1h)-one
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Overview
Description
5-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1h)-one is a heterocyclic compound that features a pyridinone core substituted with an amino group and a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1h)-one typically involves multi-step organic reactions One common method starts with the bromination of thiophene to obtain 3-bromothiophene This intermediate is then subjected to a Friedel-Crafts alkylation with a suitable pyridinone derivative to introduce the pyridinone core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromothiophene moiety can be reduced to thiophene.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Thiophene-substituted pyridinone.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1h)-one is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique electronic properties.
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are being explored for their potential anti-inflammatory and anticancer activities. The presence of the amino group and the bromothiophene moiety contributes to its bioactivity.
Industry
In the industrial sector, this compound is used in the development of organic semiconductors and other advanced materials. Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 5-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1h)-one involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, while the bromothiophene moiety can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1-((3-chlorothiophen-2-yl)methyl)pyridin-2(1h)-one
- 5-Amino-1-((3-fluorothiophen-2-yl)methyl)pyridin-2(1h)-one
- 5-Amino-1-((3-iodothiophen-2-yl)methyl)pyridin-2(1h)-one
Uniqueness
Compared to its analogs, 5-Amino-1-((3-bromothiophen-2-yl)methyl)pyridin-2(1h)-one exhibits unique electronic properties due to the presence of the bromine atom. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H9BrN2OS |
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Molecular Weight |
285.16 g/mol |
IUPAC Name |
5-amino-1-[(3-bromothiophen-2-yl)methyl]pyridin-2-one |
InChI |
InChI=1S/C10H9BrN2OS/c11-8-3-4-15-9(8)6-13-5-7(12)1-2-10(13)14/h1-5H,6,12H2 |
InChI Key |
RPPNIESTOILZPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CC2=C(C=CS2)Br |
Origin of Product |
United States |
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